2,3-Octanedione

Flavor Chemistry Sensory Science Volatile Analysis

2,3-Octanedione (CAS 585-25-1) is an eight-carbon alpha-diketone (C8H14O2, MW 142.2 g/mol). It is a colorless to yellow liquid with a density of 0.931 g/cm³ and a boiling point of 173 °C at 760 mmHg.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 585-25-1
Cat. No. B1214595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Octanedione
CAS585-25-1
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCCCCCC(=O)C(=O)C
InChIInChI=1S/C8H14O2/c1-3-4-5-6-8(10)7(2)9/h3-6H2,1-2H3
InChIKeyXCBBNTFYSLADTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in non-polar solvents
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Octanedione (CAS 585-25-1): Baseline Procurement Profile for an 8-Carbon Alpha-Diketone Flavor Agent


2,3-Octanedione (CAS 585-25-1) is an eight-carbon alpha-diketone (C8H14O2, MW 142.2 g/mol) [1]. It is a colorless to yellow liquid with a density of 0.931 g/cm³ and a boiling point of 173 °C at 760 mmHg . As a flavoring agent, it is recognized by FEMA (No. 4060) and JECFA (No. 2036) [2]. Its sensory profile is complex, described as having a powerful sweet, oily-buttery odor with herbaceous-cheesy undertones .

2,3-Octanedione: Why Substitution with Shorter-Chain Analogues is Not Chemically or Sensory-Equivalent


Generic substitution among aliphatic alpha-diketones is not scientifically valid due to chain-length-dependent physicochemical and sensory properties. The homologous series from C4 (2,3-butanedione) to C8 (2,3-octanedione) demonstrates significant, quantifiable shifts in volatility, odor threshold, and flavor character [1]. While all members share the reactive 1,2-dicarbonyl pharmacophore, their lipophilicity (logP) increases with chain length, altering their partitioning in complex food matrices and their release kinetics . This directly impacts both the temporal profile of flavor release and the overall sensory perception, making simple molar substitution untenable. The evidence below quantifies these critical differences to inform precise procurement decisions.

2,3-Octanedione Procurement: A Quantitative Evidence Guide for Differentiating from Shorter-Chain Alpha-Diketones


Odor Threshold: 2,3-Octanedione Exhibits Significantly Lower Potency than 2,3-Butanedione

2,3-Octanedione's odor threshold is substantially higher than that of its most common in-class comparator, 2,3-butanedione (diacetyl). This lower potency is a key differentiating factor for flavorists aiming to avoid the overpowering 'butter bomb' effect. While 2,3-butanedione has an odor threshold of 0.00005 ppm (0.05 ppb) in water , the sensory impact of 2,3-octanedione is typically perceived at much higher concentrations, with a recommended usage level near 10 ppm for a creamy-cheesy, mildly buttery taste .

Flavor Chemistry Sensory Science Volatile Analysis

Physical Properties: Higher Boiling Point and Molar Mass of 2,3-Octanedione Translate to Differentiated Volatility and Retention

The extended carbon chain of 2,3-octanedione (C8) directly influences its physical properties compared to shorter-chain analogues like 2,3-butanedione (C4). The boiling point increases from 88 °C for 2,3-butanedione to 173 °C for 2,3-octanedione , and molecular weight increases from 86.1 g/mol to 142.2 g/mol. This translates to a quantifiable difference in vapor pressure and volatility, with 2,3-octanedione being significantly less volatile at ambient temperatures.

Process Chemistry Flavor Encapsulation Volatile Release

Sensory Character: 2,3-Octanedione Delivers a Complex 'Warmed-Over' and Cheesy Nuance Absent in Simpler Analogues

While 2,3-butanedione (diacetyl) provides a simple, strong buttery note and 2,3-pentanedione offers a similar but slightly more fruity profile , 2,3-octanedione is characterized by a more complex and distinct sensory identity. It is specifically noted for its 'warmed-over' flavor (WOF) [1] and a 'herbaceous-cheesy' nuance in dilution . This profile is fundamentally different from the straightforward 'buttery' descriptor of its lower homologues.

Flavor Chemistry Sensory Analysis Aroma Profiling

Regulatory and Safety Profile: 2,3-Octanedione is Not Associated with the Same High-Level Inhalation Toxicity Concerns as 2,3-Butanedione and 2,3-Pentanedione

A critical differentiator is the occupational safety profile. Inhalation of the volatile C4 and C5 alpha-diketones, 2,3-butanedione (diacetyl) and 2,3-pentanedione, has been causally linked to 'popcorn workers' lung' (bronchiolitis obliterans), leading to stringent exposure limits (e.g., NIOSH recommended exposure limit of 5 ppb for diacetyl) [1][2]. In contrast, 2,3-octanedione has been evaluated by JECFA and found to have 'No safety concern at current levels of intake when used as a flavouring agent' [3]. Its significantly lower vapor pressure mitigates the inhalation risk associated with its lower homologues.

Toxicology Regulatory Science Occupational Health

2,3-Octanedione: Evidence-Based Application Scenarios for Strategic Procurement


Savory and Cooked Meat Flavor Formulations

Due to its unique 'warmed-over' flavor and cheesy nuance , 2,3-octanedione is not a direct substitute for buttery notes. Instead, it is a critical component for building authentic savory profiles. Research has identified it as a characteristic flavor compound in Yanbian-style sauced beef [1], confirming its role in cooked and processed meat flavorings. Flavorists should procure 2,3-octanedione specifically when the goal is to impart a complex, savory, cooked-fat or slightly oxidized meat character, rather than a fresh buttery or creamy note.

Thermally Processed Foods and Long-Shelf-Life Products

The higher boiling point (173 °C) and lower volatility of 2,3-octanedione compared to its shorter-chain analogues (e.g., 2,3-butanedione, bp 88 °C) make it the preferred choice for applications involving high-temperature processing. This includes baked goods, extruded snacks, and retorted savory products. Its improved thermal stability and lower vapor pressure ensure that the flavor character is retained through the manufacturing process and persists throughout the product's intended shelf life, providing a tangible return on flavor investment.

Formulating with Reduced Occupational Safety Risk and Simpler Compliance

In light of well-documented occupational health risks associated with inhaling volatile alpha-diketones like 2,3-butanedione (diacetyl) and 2,3-pentanedione [2], 2,3-octanedione offers a scientifically and regulatorily differentiated profile. Its favorable JECFA safety evaluation [3] and lower volatility make it a strategic choice for flavor houses and food manufacturers seeking to minimize the need for specialized engineering controls (e.g., local exhaust ventilation) and extensive PPE. Procuring 2,3-octanedione over diacetyl or 2,3-pentanedione can directly reduce operational overhead and regulatory reporting burdens related to worker exposure.

Complex Dairy and Fermented Flavor Modulations

Unlike the singular, high-impact butter note of diacetyl (threshold 0.05 ppb), 2,3-octanedione provides a milder, creamy-cheesy and mildly buttery taste at concentrations near 10 ppm . This makes it ideal for 'top-noting' or providing subtle background complexity in cultured dairy products (yogurt, sour cream), cheese flavors, and fermented plant-based alternatives. It can be used to round out sharp acidic notes and add depth without dominating the flavor profile, a task for which more potent diketones are unsuitable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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